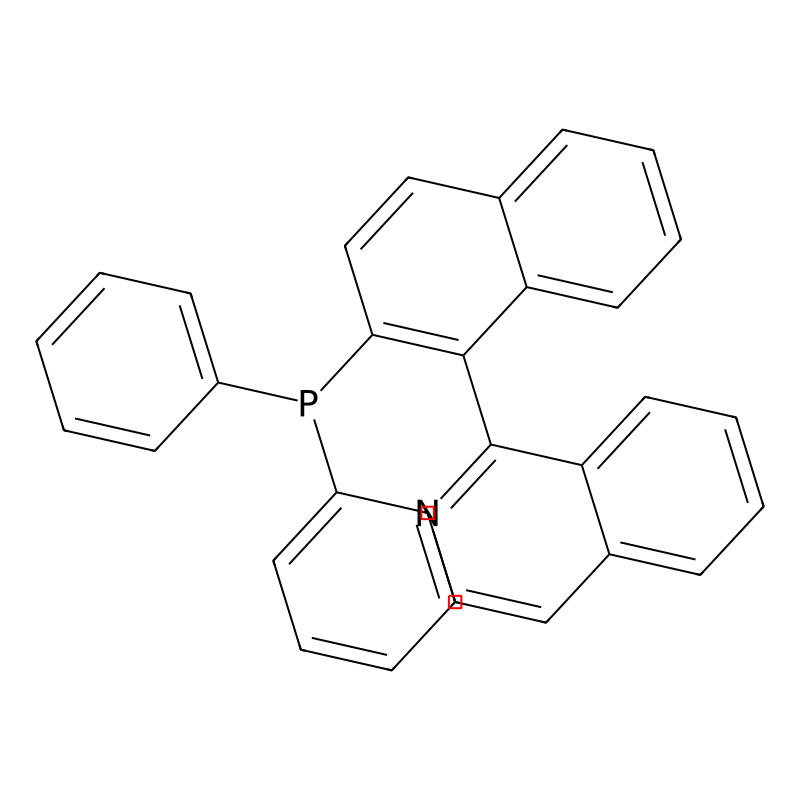(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Catalysis: Organophosphorus ligands, including diphenylphosphane derivatives, are commonly used in homogeneous catalysis. They can coordinate with metal centers, influencing their reactivity and selectivity in various catalytic reactions. For instance, research has explored the use of diphenylphosphane-based ligands in reactions like hydroformylation, hydrogenation, and cross-coupling reactions.
- Material Science: Organophosphorus compounds can find applications in material science due to their ability to modify the properties of materials. For example, diphenylphosphane derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) and as flame retardants.
- Medicinal Chemistry: Some organophosphorus compounds exhibit biological activity, making them of interest in medicinal chemistry. However, it is important to note that (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane has not been extensively studied in this context, and its potential medicinal properties remain unknown.
(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane is a complex organophosphorus compound characterized by its unique structure, which includes an isoquinoline moiety linked to a naphthalene unit and two phenyl groups attached to the phosphorus atom. This compound is recognized for its versatility and potential applications in various fields, particularly in coordination chemistry and catalysis. Its molecular formula is with a molecular weight of approximately 439.5 g/mol .
- Oxidative Cross-Coupling: This compound participates in metal-free oxidative cross-coupling reactions between isoquinolines and 2-naphthols, leading to the formation of complex organic molecules.
- Ligand Formation: It acts as a chiral ligand in asymmetric catalysis, facilitating various transformations that yield enantiomerically enriched products .
(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane exhibits potential biological activity, particularly in its role as a ligand that may influence biochemical pathways. The compound's interaction with targets such as isoquinoline and 2-naphthol suggests it could affect the synthesis of atropisomeric quinol and its derivatives, which are important in medicinal chemistry. Preliminary studies indicate that it may have significant bioavailability due to its ability to participate in direct oxidative reactions .
The synthesis of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane typically involves:
- Metal-Free Oxidative Cross-Coupling: This method combines isoquinoline derivatives with naphthalene derivatives using diphenylphosphane under optimized conditions to enhance yield and purity.
- Industrial Production: In industrial settings, continuous flow reactors and advanced purification techniques are utilized to scale up production while maintaining high quality.
The compound has several applications across different scientific fields:
- Coordination Chemistry: Used as a ligand in the formation of metal complexes.
- Catalysis: Functions as a catalyst in various organic reactions, particularly in asymmetric synthesis.
- Medicinal Chemistry: Investigated for potential therapeutic applications due to its unique structural properties.
- Industrial Processes: Employed in the synthesis of complex organic molecules in pharmaceutical and chemical industries.
Interaction studies of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane focus on its ability to form complexes with various metals, enhancing catalytic activity. The compound's unique structure allows it to stabilize metal ions effectively, making it a valuable component in catalytic systems. Additionally, its interactions with biological targets are being explored for potential drug development applications .
Several compounds share structural similarities with (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane. Here are a few notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| (R)-(+)-1-(2-Diphenylphosphino-1-naphthyl)isoquinoline | Contains a diphenylphosphino group linked to isoquinoline | High enantioselectivity in asymmetric synthesis |
| Quinap | A derivative featuring a similar naphthalene structure | Widely used as a chiral ligand in catalysis |
| (R)-(+)-Phos | Another phosphine ligand with similar catalytic properties | Known for its effectiveness in various coupling reactions |
These compounds highlight the uniqueness of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane through its specific structural components and potential applications in asymmetric catalysis and coordination chemistry .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (97.44%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







